Cas no 119596-04-2 ((1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol)

(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol is a chiral alcohol derivative featuring a 3-methylisoxazole moiety. This compound is of interest in synthetic and medicinal chemistry due to its stereospecific configuration and functionalized heterocyclic structure. The presence of the (1S)-enantiomer enhances its utility in asymmetric synthesis, enabling precise control over stereochemical outcomes in pharmaceutical intermediates. The 3-methylisoxazole group contributes to its stability and potential bioactivity, making it a valuable building block for drug discovery. Its well-defined chirality and structural versatility support applications in the development of enantiomerically pure compounds, particularly in the synthesis of biologically active molecules.
(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol structure
119596-04-2 structure
Product name:(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
CAS No:119596-04-2
MF:C6H9NO2
MW:127.141161680222
CID:6468506
PubChem ID:12920224

(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
    • EN300-1838594
    • 119596-04-2
    • Inchi: 1S/C6H9NO2/c1-4-3-6(5(2)8)9-7-4/h3,5,8H,1-2H3/t5-/m0/s1
    • InChI Key: QLOCZOGQZFCJAZ-YFKPBYRVSA-N
    • SMILES: O1C(=CC(C)=N1)[C@H](C)O

Computed Properties

  • Exact Mass: 127.063328530g/mol
  • Monoisotopic Mass: 127.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46.3Ų

(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1838594-0.5g
(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
119596-04-2
0.5g
$877.0 2023-09-19
Enamine
EN300-1838594-2.5g
(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
119596-04-2
2.5g
$1791.0 2023-09-19
Enamine
EN300-1838594-0.05g
(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
119596-04-2
0.05g
$768.0 2023-09-19
Enamine
EN300-1838594-1.0g
(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
119596-04-2
1g
$1414.0 2023-06-02
Enamine
EN300-1838594-1g
(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
119596-04-2
1g
$914.0 2023-09-19
Enamine
EN300-1838594-10g
(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
119596-04-2
10g
$3929.0 2023-09-19
Enamine
EN300-1838594-0.1g
(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
119596-04-2
0.1g
$804.0 2023-09-19
Enamine
EN300-1838594-5.0g
(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
119596-04-2
5g
$4102.0 2023-06-02
Enamine
EN300-1838594-0.25g
(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
119596-04-2
0.25g
$840.0 2023-09-19
Enamine
EN300-1838594-10.0g
(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
119596-04-2
10g
$6082.0 2023-06-02

Additional information on (1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol

(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol: A Comprehensive Overview

(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol, also known by its CAS registry number CAS No. 119596-04-2, is a versatile organic compound with a unique structure that has garnered significant attention in recent years. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of the oxazole ring in its structure contributes to its interesting chemical properties and potential applications across various fields.

The molecular structure of (1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol consists of a chiral center at the ethanol moiety, which imparts stereochemical properties to the molecule. The oxazole ring is substituted with a methyl group at position 3, further enhancing its reactivity and selectivity in chemical reactions. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in different chemical environments.

One of the most notable aspects of this compound is its role in medicinal chemistry. Researchers have explored its potential as a building block for drug development, particularly in the synthesis of bioactive molecules. The oxazole ring is known for its ability to participate in hydrogen bonding and π-interactions, making it an attractive component for designing drugs with specific pharmacological profiles. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties, which could pave the way for novel therapeutic agents.

In addition to its medicinal applications, (1S)-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol has also found relevance in materials science. Its chiral nature makes it a promising candidate for asymmetric synthesis, where it can serve as a chiral auxiliary or catalyst in enantioselective reactions. Recent advancements in asymmetric catalysis have underscored the importance of such compounds in producing enantiopure products, which are crucial for pharmaceutical and agrochemical industries.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the oxazole ring system. One common approach is the Paal-Knorr synthesis, which utilizes β-diketones and ammonia or ammonium derivatives to form oxazole rings. Subsequent functionalization steps are then employed to introduce the methyl group and hydroxyl functionalities at specific positions on the molecule. These steps require precise control over reaction conditions to ensure high yields and optimal stereochemical outcomes.

From an environmental perspective, understanding the degradation pathways and toxicity profile of (1S)-1-(3-methyl-1,2-oxazol-5-yll)ethan-l -ol is essential for assessing its safety in various applications. Recent studies have focused on evaluating its biodegradability under different environmental conditions, with findings suggesting that it undergoes microbial degradation under aerobic conditions. However, further research is needed to fully understand its long-term impact on ecosystems.

In conclusion, (1S)-l -(3-methyl-l ,2 -oxazol -5 -yl )ethan -l -ol (CAS No. 1 9596 -04 -2 ) is a compound with multifaceted applications and promising potential across diverse fields. Its unique structural features make it an invaluable tool in drug discovery and materials science, while ongoing research continues to uncover new insights into its properties and uses.

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